molecular formula C9H9FO B1296049 1-(4-Fluoro-3-methylphenyl)ethanone CAS No. 369-32-4

1-(4-Fluoro-3-methylphenyl)ethanone

Cat. No. B1296049
Key on ui cas rn: 369-32-4
M. Wt: 152.16 g/mol
InChI Key: SMSVMBMJEYTUOZ-UHFFFAOYSA-N
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Patent
US04680054

Procedure details

A mixture of 50 grams (454 millimoles) of ortho-fluorotoluene and 42.8 grams (545 millimoles) of acetyl chloride was dissolved in 250 milliliters of methylene chloride, and then 72.7 grams (545 millimoles) of anhydrous aluminum chloride was gradually added thereto while cooling with ice and stirring. The resulting mixture was further stirred for 2 hours while cooling with ice. Then the reaction mixture was added to 1,200 milliliters of 5% hydrochloric acid, which was then allowed to separate into aqueous and organic layers. The organic layer thus obtained was washed with a 5% aqueous solution of sodium carbonate and dried over anhydrous sodium sulfate and, thereafter, the methylene chloride was distilled away under reduced pressure. Thus, as a product, 67.9 grams (446 millimoles) of 3-methyl-4-fluoroacetophenone was obtained (yield, 98%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
42.8 g
Type
reactant
Reaction Step One
Quantity
72.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8].[C:9](Cl)(=[O:11])[CH3:10].[Cl-].[Al+3].[Cl-].[Cl-].Cl>C(Cl)Cl>[CH3:8][C:3]1[CH:4]=[C:5]([C:9]([CH3:10])=[O:11])[CH:6]=[CH:7][C:2]=1[F:1] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
FC1=C(C=CC=C1)C
Name
Quantity
42.8 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
72.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
STIRRING
Type
STIRRING
Details
The resulting mixture was further stirred for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
to separate into aqueous and organic layers
CUSTOM
Type
CUSTOM
Details
The organic layer thus obtained
WASH
Type
WASH
Details
was washed with a 5% aqueous solution of sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the methylene chloride was distilled away under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C(=O)C)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 446 mmol
AMOUNT: MASS 67.9 g
YIELD: CALCULATEDPERCENTYIELD 98.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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